molecular formula C26H21ClN4O3 B11443131 N-(2-chlorobenzyl)-3-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

N-(2-chlorobenzyl)-3-(1-(2-cyanobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

Cat. No.: B11443131
M. Wt: 472.9 g/mol
InChI Key: DOLLTDYGOVNUQW-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a quinazolinone core, which is known for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 2-CYANOPHENYL Group: This can be achieved through a nucleophilic substitution reaction where the quinazolinone core is reacted with a 2-cyanobenzyl halide in the presence of a base.

    Attachment of the 2-CHLOROPHENYL Group: This step involves the alkylation of the intermediate product with 2-chlorobenzyl chloride under basic conditions.

    Formation of the Final Product: The final step involves the amidation reaction where the intermediate is reacted with 3-bromopropionyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antiviral, or antibacterial agent due to its quinazolinone core.

    Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2-CHLOROPHENYL)METHYL]-3-{1-[(2-METHOXYPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE
  • **N-[(2-FLUOROPHENYL)METHYL]-3-{1-[(2-CYANOPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}PROPANAMIDE

Uniqueness

The presence of both 2-chlorophenyl and 2-cyanophenyl groups in the compound provides unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents.

Properties

Molecular Formula

C26H21ClN4O3

Molecular Weight

472.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-[(2-cyanophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C26H21ClN4O3/c27-22-11-5-3-8-19(22)16-29-24(32)13-14-30-25(33)21-10-4-6-12-23(21)31(26(30)34)17-20-9-2-1-7-18(20)15-28/h1-12H,13-14,16-17H2,(H,29,32)

InChI Key

DOLLTDYGOVNUQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N)Cl

Origin of Product

United States

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